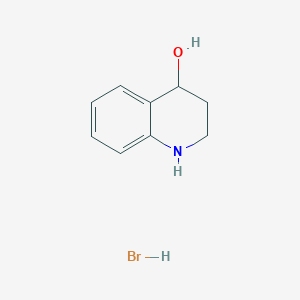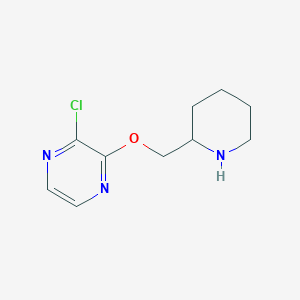
3-((2-Pyridylmethylene)amino)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Pyridin-2-ylmethylene)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinoline rings in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
N-(Pyridin-2-ylmethylene)quinolin-3-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with quinoline-3-carbaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization to yield the desired product. The reaction can be carried out in solvents such as ethanol or toluene, and the use of a catalyst like p-toluenesulfonic acid can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of N-(Pyridin-2-ylmethylene)quinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
N-(Pyridin-2-ylmethylene)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of N-(pyridin-2-ylmethyl)quinolin-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-(Pyridin-2-ylmethyl)quinolin-3-amine.
Substitution: Alkylated or acylated derivatives of N-(Pyridin-2-ylmethylene)quinolin-3-amine.
科学研究应用
N-(Pyridin-2-ylmethylene)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(Pyridin-2-ylmethylene)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-(Pyridin-2-ylmethylene)quinolin-3-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)quinolin-3-amine: Lacks the methylene bridge, resulting in different reactivity and biological activity.
N-(Pyridin-2-ylmethyl)quinolin-3-amine: Contains a methylene bridge but differs in the position of the pyridine ring attachment.
N-(Quinolin-2-ylmethylene)pyridin-3-amine: The positions of the pyridine and quinoline rings are reversed, leading to distinct chemical properties.
属性
CAS 编号 |
16722-41-1 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-N-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H |
InChI 键 |
VSXVCNZQHCSOQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)




![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)


![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)

![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)

